1-(4-(2-cyclohexylacetamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c27-22-10-6-20(7-11-22)15-28-26(33)24-17-31(18-29-24)16-21-8-12-23(13-9-21)30-25(32)14-19-4-2-1-3-5-19/h6-13,17-19H,1-5,14-16H2,(H,28,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEHGMGNZAQPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-cyclohexylacetamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a synthetic compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{18}H_{22}FN_{3}O_{2}
- Molecular Weight : 329.39 g/mol
- Functional Groups : Imidazole ring, carboxamide, aromatic rings
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various physiological processes. This compound is hypothesized to act as an inhibitor of certain enzymes, thereby modulating biochemical pathways relevant to disease states.
Potential Targets:
- Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory responses.
- Receptors : It may interact with G-protein coupled receptors (GPCRs) or other membrane-bound receptors that play roles in signal transduction.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole ring and side chains can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity and receptor binding affinity |
| Cyclohexyl Group | Enhanced metabolic stability and reduced toxicity |
| Carboxamide Functionality | Improved solubility and bioavailability |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on target enzymes. For instance, assays conducted on COX-2 showed an IC50 value indicating potent inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- Anti-inflammatory Activity : In a study involving animal models of inflammation, the compound reduced edema and inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity : Preliminary cytotoxicity assays indicated that the compound has selective toxicity towards certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Structural Differences :
- The 4-fluorobenzamido group replaces the 2-cyclohexylacetamido moiety in the target compound.
- The terminal phenyl group (N-phenyl) contrasts with the N-(4-fluorobenzyl) group.
- The N-phenyl substitution lacks the fluorinated benzyl group’s electronic effects, which could influence binding to targets like enzymes or receptors .
Pyrrolidine-Based Analogues (e.g., (2S,4R)-1-((S)-2-(2-Cyclohexylacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
- Core Heterocycle :
- The pyrrolidine-carboxamide backbone differs from the imidazole core, altering conformational flexibility and hydrogen-bonding capacity.
- Substituent Similarities :
N-(4-Fluorobenzyl)-2-(2-Nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA)
- Functional Groups :
- Contains a nitroimidazole group instead of the carboxamide-substituted imidazole.
- The 2-nitro moiety is a radiosensitizer, commonly used in hypoxia-targeting agents, which diverges from the target compound’s likely therapeutic focus.
- Synthetic Routes :
Key Research Findings and Data
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Imidazole | 2-Cyclohexylacetamido, 4-fluorobenzyl | Enzyme inhibition, oncology |
| 1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl... | Imidazole | 4-Fluorobenzamido, N-phenyl | Antimicrobial, kinase inhibitors |
| Pyrrolidine Analogue (EP Patent) | Pyrrolidine | 2-Cyclohexylacetamido, 4-methylthiazol | Protease inhibition |
| [19F]FBNA | Nitroimidazole | 2-Nitro, 4-fluorobenzyl | Radiopharmaceuticals |
Table 2: Physicochemical Properties (Theoretical)
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.8 | 2 | 6 |
| 1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl... | 3.2 | 3 | 7 |
| Pyrrolidine Analogue | 4.1 | 3 | 8 |
| [19F]FBNA | 2.5 | 2 | 5 |
Discussion
- Target Selectivity :
Unlike nitroimidazole derivatives (e.g., [19F]FBNA), the target compound lacks electron-deficient groups, indicating a different mechanism of action, possibly involving enzyme inhibition rather than hypoxia targeting . - Synthetic Complexity : The multi-step synthesis of the target compound (e.g., cyclohexylacetamido coupling) contrasts with simpler routes for N-phenyl analogues, as seen in .
Q & A
Q. How can researchers optimize the synthetic yield of 1-(4-(2-cyclohexylacetamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide?
- Methodological Answer : The synthesis of imidazole-carboxamide derivatives often involves multi-step reactions, including condensation, cyclization, and functional group protection. For example, in analogous compounds, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride are synthesized via condensation of 4-fluoroaniline and isocyanides, followed by azide reactions . To optimize yield:
- Use catalysts like Raney nickel to avoid dehalogenation byproducts during hydrogenation (as demonstrated in imidazole synthesis) .
- Monitor reaction progress via LC-MS to identify incomplete conversions or side products .
- Purify intermediates via column chromatography with solvent systems like acetone/hexane/ethyl acetate (1:4:2) to improve purity before subsequent steps .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- 1H NMR : Analyze proton environments (e.g., imidazole protons at δ 8.11–8.34 ppm, aromatic protons in DMSO-d6 at δ 7.46–7.95 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion matching calculated values within 0.005 Da error) .
- FT-IR : Identify key functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹) .
Q. How can researchers determine the solubility and stability of this compound in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (common for in vitro studies) but avoid in vivo use due to toxicity . Use phosphate-buffered saline (PBS) or ethanol for aqueous compatibility.
- Stability : Perform accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Monitor via HPLC for decomposition peaks over 24–72 hours .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the imidazole-4-carboxamide core?
- Methodological Answer :
- Substituent Variation : Modify the cyclohexylacetamido or 4-fluorobenzyl groups to assess steric/electronic effects. For example, replacing the 4-fluorobenzyl with a 4-methoxyphenyl group alters receptor binding .
- Bioisosteric Replacement : Replace the imidazole ring with thiazole or pyrazole cores (as seen in related anticonvulsant agents) to evaluate potency shifts .
- In Silico Docking : Use tools like AutoDock Vina to predict binding modes with targets (e.g., mGlu2 receptors) and validate with mutagenesis assays .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and blood-brain barrier penetration using LC-MS/MS. For instance, poor CNS bioavailability may explain weak in vivo efficacy despite in vitro potency .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect inactive/active metabolites that alter activity .
- Dose Optimization : Adjust dosing regimens based on half-life (e.g., THIIC, a related mGlu2 potentiator, required 4 µM for in vitro assays but higher doses in vivo) .
Q. What experimental designs are optimal for assessing target selectivity against off-pathway receptors?
- Methodological Answer :
- Panel Screening : Test the compound against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Screen) at 10 µM to identify off-target interactions .
- Kinase Profiling : Use competitive binding assays (e.g., KinomeScan) to evaluate inhibition of kinases like EGFR or JAK2, which share structural motifs with the compound’s targets .
- Cellular Functional Assays : Compare IC50 values in primary cells (e.g., neurons) vs. transfected cell lines overexpressing the target receptor .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Reaction Condition Audit : Compare solvent systems (e.g., ethanol vs. water in hydrogenation steps), as water increased intermediate yields by 15% in similar imidazole syntheses .
- Catalyst Screening : Test palladium on carbon vs. Raney nickel; the latter avoids dehalogenation, improving yields from 60% to 92% .
- Byproduct Analysis : Use GC-MS or preparative TLC to isolate and characterize side products, enabling route re-optimization .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Imidazole-Carboxamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
